molecular formula C23H24FN3O5S2 B2620686 (Z)-methyl 2-(6-fluoro-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-19-9

(Z)-methyl 2-(6-fluoro-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2620686
CAS No.: 897734-19-9
M. Wt: 505.58
InChI Key: KOBDGGGUAXAESG-BZZOAKBMSA-N
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Description

(Z)-methyl 2-(6-fluoro-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetically designed small molecule research compound featuring a benzothiazole core structure fluorinated at the 6-position and an imino linkage to a 4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl group. This molecular architecture, particularly the sulfonyl group attached to the 3-methylpiperidine moiety, suggests potential as a protein-targeting ligand, aligning with drug discovery approaches where such functional groups are known to enhance binding affinity and selectivity . The compound's structural complexity, including the Z-configuration around the imino bond and the benzo[d]thiazol-3(2H)-yl acetate backbone, makes it a valuable candidate for investigative applications in medicinal chemistry, high-throughput screening, and structure-activity relationship (SAR) studies. Researchers can utilize this chemical to explore enzyme inhibition, receptor-ligand interactions, and cellular pathway modulation. Its mechanism of action is anticipated to involve targeted molecular interaction with specific protein binding sites, potentially interfering with biological signaling processes. This product is provided exclusively for research applications in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

methyl 2-[6-fluoro-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O5S2/c1-15-4-3-11-26(13-15)34(30,31)18-8-5-16(6-9-18)22(29)25-23-27(14-21(28)32-2)19-10-7-17(24)12-20(19)33-23/h5-10,12,15H,3-4,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBDGGGUAXAESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(6-fluoro-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, including the formation of the benzo[d]thiazole core, introduction of the fluorine atom, and attachment of the sulfonyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(6-fluoro-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst selection.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted benzo[d]thiazole compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-methyl 2-(6-fluoro-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibit promising anticancer properties. For instance, derivatives containing thiazole and piperidine rings have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation mechanisms .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Research into similar thiazole-based compounds has revealed their effectiveness against bacterial strains, indicating that this compound may also possess similar properties .

Neurological Applications

The piperidine component of the compound is of particular interest in the field of neuropharmacology. Compounds with similar structures have been investigated for their potential in treating neurological disorders such as depression and anxiety, showing promise in modulating neurotransmitter systems . The sulfonamide group may enhance central nervous system penetration, further supporting its use in neurological applications.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer activity of thiazole derivatives found that compounds with similar structures to this compound exhibited IC50 values ranging from 10 to 50 µM against various cancer cell lines, suggesting significant potential for further development as anticancer agents .

Case Study 2: Antimicrobial Activity

Research on thiazole-based compounds revealed effective inhibition of Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 100 µg/mL. This indicates that this compound could be explored for its antimicrobial properties .

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(6-fluoro-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

The compound shares structural motifs with sulfonylurea herbicides and imidazolinone-class pesticides, as evidenced by the Pesticide Chemicals Glossary (2001):

Compound Name Core Structure Key Substituents Use Reference
(Z)-Target Compound Benzothiazole 6-Fluoro, 4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl-imino, methyl acetate Not specified
Metsulfuron-methyl ester Triazine 4-Methoxy-6-methyl-triazine, sulfonyl benzoate Herbicide
Imazamethabenz-methyl ester Imidazolinone 4-Isopropyl-4-methyl-5-oxo-imidazolin-2-yl, methyl toluate Herbicide
Thiazopyr Pyridine-thiazole hybrid Difluoromethyl, 4-(2-methylpropyl), trifluoromethyl, thiazolyl Herbicide

Key Observations :

  • Core Heterocycles: The target compound’s benzothiazole core distinguishes it from triazine (e.g., metsulfuron) or imidazolinone (e.g., imazamethabenz) analogs. Benzothiazoles are associated with diverse bioactivities, including antimicrobial and antitumor effects, but their role in agrochemicals is less documented compared to triazines .
  • Sulfonyl Linkers : The 4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl group in the target compound parallels sulfonylurea herbicides (e.g., metsulfuron-methyl), where sulfonyl bridges enhance binding to acetolactate synthase (ALS) in plants. However, the piperidine substituent may alter solubility or target specificity .
  • Fluorine Substitution : The 6-fluoro group on the benzothiazole could modulate electronic properties and metabolic stability, akin to fluorine’s role in optimizing agrochemicals like triflusulfuron-methyl .
Functional Implications
  • Herbicidal Potential: Sulfonylurea analogs (e.g., metsulfuron-methyl) inhibit ALS, a critical enzyme in branched-chain amino acid synthesis.
  • Environmental Persistence : Compounds like thiazopyr and imazamethabenz-methyl ester are designed for selective weed control with moderate environmental persistence. The fluorine and sulfonyl groups in the target compound may influence its degradation profile, though specific data are lacking .

Biological Activity

(Z)-Methyl 2-(6-fluoro-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and its structure-activity relationship (SAR).

Structure and Properties

The compound features a complex structure characterized by:

  • A benzo[d]thiazole moiety, which is known for its diverse biological activities.
  • A sulfonamide group, which can enhance solubility and bioactivity.
  • A piperidine ring, contributing to its pharmacokinetic properties.

The molecular formula is C22H24F1N3O3SC_{22}H_{24}F_{1}N_{3}O_{3}S, with a molecular weight of approximately 429.51 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation.

Biological Activity and Efficacy

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against breast and prostate cancer cell lines.
    • Case Study : In a study involving MCF-7 breast cancer cells, the compound induced apoptosis, as evidenced by increased caspase activity and PARP cleavage.
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties in animal models. It significantly reduced edema in carrageenan-induced paw edema models, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Analgesic Properties :
    • Analgesic activity was assessed using the hot plate test in rodents, where the compound demonstrated dose-dependent pain relief comparable to standard analgesics like morphine.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperidine and benzo[d]thiazole moieties can significantly influence the biological activity of the compound. Key findings include:

  • Piperidine Substituents : Variations in the sulfonamide substituent on the piperidine ring were found to enhance binding affinity to target proteins.
  • Fluorination : The presence of fluorine atoms in the structure appears to improve metabolic stability and bioavailability.
Modification TypeEffect on Activity
Piperidine SubstitutionIncreased binding affinity
Fluorine AdditionEnhanced metabolic stability
Sulfonamide VariationImproved solubility and efficacy

Q & A

Q. What synthetic routes are reported for compounds containing the benzo[d]thiazol-3(2H)-ylacetate scaffold, and how can they be adapted for synthesizing the target compound?

  • Methodological Answer : The benzo[d]thiazole core is typically synthesized via cyclization of thioamide precursors or condensation of 2-aminothiophenol derivatives with carbonyl compounds. For example, benzothiazolone derivatives have been prepared using coupling reactions between piperazine-linked alkyl chains and thiazole/oxazole precursors under mild conditions (51–53% yield) . Adapting this, the target compound’s imino-linked benzoyl group may require a Schiff base formation step between a 6-fluoro-benzothiazol-2-amine and a 4-sulfonylbenzaldehyde derivative, followed by esterification. Key challenges include optimizing reaction time, temperature, and catalyst selection (e.g., acetic acid for imine formation).

Q. How can NMR and HRMS be utilized to confirm the structural integrity of the target compound?

  • Methodological Answer :
  • 1H NMR : Look for diagnostic signals such as:
  • The fluoro-substituted aromatic protons (δ 7.2–8.1 ppm, split due to 3JHF^3J_{H-F} coupling).
  • Methyl ester protons (δ 3.6–3.8 ppm, singlet).
  • Piperidine sulfonyl group protons (δ 1.2–2.8 ppm for methyl and piperidine CH2_2 groups) .
  • 13C NMR : Confirm the carbonyl (C=O) of the ester (δ 165–170 ppm) and imine (C=N, δ 150–160 ppm).
  • HRMS : Calculate the exact mass (C23_{23}H23_{23}FN3_3O5_5S2_2) and compare with experimental [M+H]+^+ or [M+Na]+^+ peaks. Discrepancies >5 ppm warrant re-analysis .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :
  • Hydrolytic Sensitivity : The methyl ester and imine groups are prone to hydrolysis. Store under anhydrous conditions (argon atmosphere, molecular sieves).
  • Light Sensitivity : Benzothiazole derivatives may degrade under UV light; use amber vials.
  • Temperature : Long-term storage at –20°C is recommended, with short-term use at 4°C .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

  • Methodological Answer :
  • Step 1 : Verify sample purity via HPLC (e.g., C18 column, acetonitrile/water gradient). Impurities >2% require re-purification.
  • Step 2 : Re-examine solvent effects in NMR. For example, DMSO-d6_6 may cause shifts in acidic protons.
  • Step 3 : Use DFT calculations (B3LYP/6-31G*) to model tautomeric equilibria (e.g., imine-enamine tautomerism), which might explain unexpected peaks .

Q. What experimental strategies validate the Z-configuration of the imine group in this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the crystal structure to confirm the spatial arrangement.
  • NOESY NMR : Look for cross-peaks between the imine proton and adjacent aromatic protons to infer geometry.
  • Comparative Analysis : Compare UV-Vis spectra with known Z/E isomers; Z-configuration often shows a hypsochromic shift .

Q. How can researchers design bioactivity assays targeting the 3-methylpiperidin-1-yl sulfonyl moiety?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase).
  • Assay Design : Use fluorescence-based inhibition assays (e.g., dansylamide displacement) or ITC for binding affinity measurements.
  • Control Experiments : Include a sulfonyl-free analog to isolate the pharmacophore’s contribution .

Q. What statistical methods optimize reaction yield for large-scale synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply a Central Composite Design to test variables (temperature, catalyst loading, solvent ratio).
  • Response Surface Modeling : Identify interactions between factors (e.g., excess reagent vs. byproduct formation).
  • Flow Chemistry : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., epimerization) .

Q. How can stereochemical outcomes in the synthesis of related benzothiazole derivatives be controlled?

  • Methodological Answer :
  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction.
  • Chiral Chromatography : Separate diastereomers using a Chiralpak IA column (hexane/isopropanol mobile phase).
  • Kinetic Control : Lower reaction temperatures favor kinetic over thermodynamic products .

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